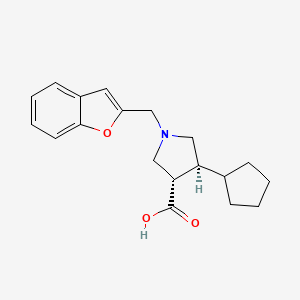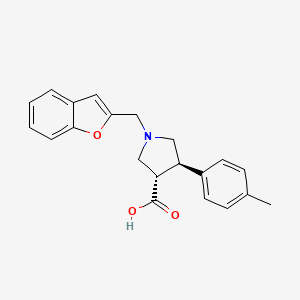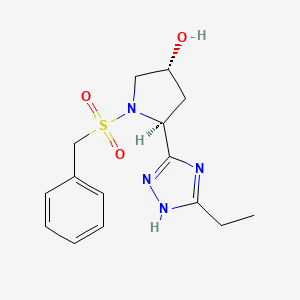![molecular formula C14H22N4O2 B7354872 (3S)-3-[2-(dimethylamino)pyridin-3-yl]oxy-N-ethylpyrrolidine-1-carboxamide](/img/structure/B7354872.png)
(3S)-3-[2-(dimethylamino)pyridin-3-yl]oxy-N-ethylpyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-[2-(dimethylamino)pyridin-3-yl]oxy-N-ethylpyrrolidine-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and neuroscience. This compound is also known as JNJ-40411813 and has been extensively studied for its neuroprotective and anti-inflammatory properties.
Wirkmechanismus
JNJ-40411813 exerts its anti-inflammatory effects by inhibiting the activity of a key enzyme called phosphodiesterase 4 (PDE4). PDE4 plays a crucial role in the regulation of inflammation by breaking down cyclic adenosine monophosphate (cAMP), a signaling molecule that inhibits inflammation. By inhibiting PDE4, JNJ-40411813 increases the levels of cAMP, leading to a reduction in inflammation.
Biochemical and Physiological Effects
JNJ-40411813 has been shown to exhibit potent anti-inflammatory effects in various animal models of inflammation. Moreover, this compound has also been shown to possess neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation. Additionally, JNJ-40411813 has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of JNJ-40411813 is its potent anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of various inflammatory and neurodegenerative diseases. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on JNJ-40411813. One potential direction is to investigate the potential therapeutic applications of this compound in various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Moreover, further studies are needed to elucidate the exact mechanism of action of JNJ-40411813 and its effects on various signaling pathways. Additionally, the development of more water-soluble analogs of JNJ-40411813 could improve its efficacy and bioavailability in vivo.
Synthesemethoden
The synthesis of JNJ-40411813 involves the reaction of N-ethylpyrrolidine-1-carboxylic acid with 2-(dimethylamino)pyridine-3-carboxylic acid, followed by the addition of a coupling agent to form an amide bond. The resulting compound is then treated with a reagent to introduce an ether functionality, leading to the formation of JNJ-40411813.
Wissenschaftliche Forschungsanwendungen
JNJ-40411813 has been extensively studied for its potential applications in medicinal chemistry and neuroscience. In medicinal chemistry, this compound has been shown to possess potent anti-inflammatory properties, making it a promising candidate for the treatment of various inflammatory diseases. Moreover, JNJ-40411813 has also been shown to exhibit neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
(3S)-3-[2-(dimethylamino)pyridin-3-yl]oxy-N-ethylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-4-15-14(19)18-9-7-11(10-18)20-12-6-5-8-16-13(12)17(2)3/h5-6,8,11H,4,7,9-10H2,1-3H3,(H,15,19)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFFJGGBQWKYFD-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCC(C1)OC2=C(N=CC=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)N1CC[C@@H](C1)OC2=C(N=CC=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3S,4R)-1-(3-bicyclo[3.1.0]hexanylmethyl)-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B7354796.png)
![(3R,4R)-4-(3-methylimidazol-4-yl)-1-[[4-(2-methylpropyl)phenyl]methyl]pyrrolidine-3-carboxylic acid](/img/structure/B7354797.png)
![1-[5-[(2S,4R)-2-(5-ethyl-1H-1,2,4-triazol-3-yl)-4-hydroxypyrrolidine-1-carbonyl]-2,4-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B7354798.png)
![3-cycloheptyl-1-[(3R)-3-(hydroxymethyl)morpholin-4-yl]propan-1-one](/img/structure/B7354816.png)
![methyl (2S)-2-[(4-chlorobenzoyl)amino]-3-(1-methylimidazol-4-yl)propanoate](/img/structure/B7354823.png)
![methyl (2S)-3-(1-methylimidazol-4-yl)-2-[[(E)-2-methyl-3-(4-methylphenyl)prop-2-enoyl]amino]propanoate](/img/structure/B7354830.png)
![(E)-3-cyclopropyl-2-fluoro-1-[(3R)-3-(hydroxymethyl)morpholin-4-yl]but-2-en-1-one](/img/structure/B7354838.png)
![tert-butyl 3-[1-[(3S)-3-fluoropyrrolidine-1-carbonyl]cyclobutyl]-3-hydroxyazetidine-1-carboxylate](/img/structure/B7354849.png)
![N-[(1R,2S)-2-(2,4-difluorophenyl)cyclopropyl]-5-methoxy-1-methyl-4-oxopyridine-2-carboxamide](/img/structure/B7354857.png)

![tert-butyl N-[3-[[(2R)-2-hydroxypropyl]sulfamoyl]propyl]carbamate](/img/structure/B7354881.png)
![6-tert-butyl-N-[(2R)-2-hydroxypropyl]pyridine-3-sulfonamide](/img/structure/B7354882.png)